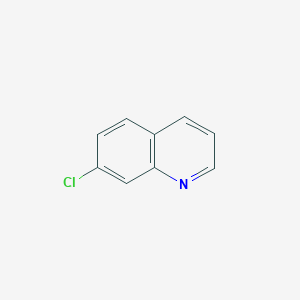

7-Chloroquinoline

説明

特性

IUPAC Name |

7-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGUPQRODVPRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334803 | |

| Record name | 7-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-61-3 | |

| Record name | 7-Chloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Chloroquinoline: A Comprehensive Technical Guide to Synthesis and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloroquinoline is a privileged heterocyclic scaffold of paramount importance in medicinal chemistry and drug development. It forms the core of numerous therapeutic agents, most notably the antimalarial drug chloroquine. The strategic placement of the chlorine atom at the 7-position, combined with the versatile reactivity of the quinoline (B57606) ring system, makes it a critical intermediate for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to this compound and its derivatives, and delineates its characteristic reactivity patterns. Detailed experimental protocols for key reactions, quantitative data summaries, and mechanistic diagrams are presented to serve as a practical resource for researchers in the field.

Synthesis of the this compound Core

The construction of the this compound skeleton can be achieved through several classical and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Named Reactions

The Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which are key precursors to 4,7-dichloroquinoline (B193633). The reaction proceeds through the condensation of an appropriately substituted aniline (B41778) with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[1][2]

The general mechanism involves an initial nucleophilic substitution of the ethoxy group of DEEM by the aniline, followed by a thermally induced intramolecular cyclization.[1][3] Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline.

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxy-7-chloroquinoline and subsequent conversion to 4,7-Dichloroquinoline [4]

-

Step 1: Synthesis of Ethyl 2,2-dicarboethoxy-β-(3-chloroanilino)acrylate: A mixture of m-chloroaniline (127.5 g, 1.0 mole) and diethyl ethoxymethylenemalonate (216 g, 1.0 mole) is heated on a steam bath for 1 hour. The ethanol (B145695) formed is removed by distillation under reduced pressure.

-

Step 2: Cyclization to Ethyl 7-Chloro-4-hydroxy-3-quinolinecarboxylate: The resulting intermediate is added to vigorously boiling Dowtherm A (1 L) and heated for 1 hour. The mixture is cooled, filtered, and the solid is washed with Skellysolve B to yield the cyclized product.

-

Step 3: Saponification: The ethyl ester is suspended in 10% aqueous sodium hydroxide (B78521) (1 L) and refluxed for 1 hour until all solid dissolves.

-

Step 4: Acidification: The cooled solution is acidified with concentrated hydrochloric acid to precipitate 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.

-

Step 5: Decarboxylation and Chlorination: The dried carboxylic acid is suspended in Dowtherm A (1 L) and boiled for 1 hour. After cooling, phosphorus oxychloride (90 mL, 0.98 mole) is added, and the mixture is heated to 135-140°C for 1 hour. The cooled reaction mixture is poured into ice and ether, neutralized with 10% sodium hydroxide, and the ether layer is separated. Evaporation of the ether and recrystallization from Skellysolve B affords 4,7-dichloroquinoline.

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[5][6] For the synthesis of this compound derivatives, m-chloroaniline is the required starting material.

The mechanism involves the formation of an enamine intermediate from the aniline and β-diketone, which then undergoes acid-catalyzed cyclization and dehydration to form the quinoline ring.[7][8]

Experimental Protocol: Combes Synthesis of 2,4-Dimethyl-7-chloroquinoline [9]

-

Step 1: Condensation: m-Chloroaniline is reacted with acetylacetone (B45752) in the presence of an acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA).

-

Step 2: Cyclization and Dehydration: The reaction mixture is heated to promote the cyclization of the enamine intermediate, followed by dehydration to yield 2,4-dimethyl-7-chloroquinoline. The product is then isolated by neutralization and purified by crystallization or chromatography.

Modern Synthetic Approaches

A highly efficient and green method for synthesizing 4-amino-7-chloroquinoline derivatives involves the ultrasound-assisted SNAr reaction of 4,7-dichloroquinoline with various amines.[10] Ultrasound irradiation significantly accelerates the reaction, leading to high yields in short reaction times.[10][11]

Experimental Protocol: Ultrasound-Assisted Synthesis of N¹-(7-chloroquinolin-4-yl)benzene-1,2-diamine [10]

-

Reaction Setup: In a round-bottom flask, 4,7-dichloroquinoline (0.01 mol) is dissolved in ethanol (15 mL). o-Phenylenediamine (0.01 mol) is added to the solution.

-

Ultrasonication: A reflux condenser is attached, and the flask is placed in an ultrasonic bath. The mixture is refluxed for 30 minutes at 90°C.

-

Work-up: The reaction progress is monitored by TLC. Upon completion, the mixture is cooled. The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.

Reactivity Patterns of this compound

The reactivity of this compound is governed by the interplay of the electron-withdrawing pyridine (B92270) nitrogen and the directing effects of the chlorine substituent.

Nucleophilic Aromatic Substitution (SNAr)

The most significant reactivity pattern of this compound derivatives, particularly 4,7-dichloroquinoline, is nucleophilic aromatic substitution. The electron-withdrawing nature of the quinoline nitrogen atom strongly activates the C4 position towards nucleophilic attack.[10] This makes the chlorine atom at C4 exceptionally labile and readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides.[12][13] The chlorine at C7 is significantly less reactive towards SNAr.[14]

Table 1: Examples of Nucleophilic Aromatic Substitution on 4,7-Dichloroquinoline

| Nucleophile | Product | Yield (%) | Reference |

| o-Phenylenediamine | N¹-(7-chloroquinolin-4-yl)benzene-1,2-diamine | 78 | [14][15] |

| Thiosemicarbazide | 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide | 80 | [14][15] |

| 3-Amino-1,2,4-triazole | 7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine | 81 | [14][15] |

| Morpholine | 4-(7-chloroquinolin-4-yl)morpholine | ~68 (Overall) | [16] |

Electrophilic Aromatic Substitution

Electrophilic substitution on the quinoline ring is generally less facile than on benzene (B151609) due to the deactivating effect of the protonated nitrogen atom under acidic conditions. The reaction occurs preferentially on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring.[17][18] The directing influence of the pyridine ring favors substitution at the C5 and C8 positions.[1][17]

For this compound, the outcome of electrophilic substitution is a balance between the C5/C8 directing effect of the pyridine ring and the ortho-, para-directing effect of the C7-chloro substituent. Therefore, electrophilic attack is predicted to occur primarily at the C5 and C8 positions, with potential for some substitution at the C6 position (ortho to the chlorine).

Predicted Regioselectivity for Electrophilic Attack:

-

Nitration (HNO₃/H₂SO₄): Expected to yield a mixture of 5-nitro-7-chloroquinoline and 8-nitro-7-chloroquinoline.

-

Halogenation (e.g., Br₂/H₂SO₄): Expected to yield a mixture of 5-bromo-7-chloroquinoline (B1526003) and 8-bromo-7-chloroquinoline.[1]

-

Sulfonation (SO₃/H₂SO₄): Expected to yield this compound-8-sulfonic acid as the major product, as sulfonation is often sterically sensitive and reversible.

Metal-Catalyzed Cross-Coupling Reactions

The halogen atoms on the this compound scaffold serve as versatile handles for metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. By converting the chloro or iodo derivatives into organometallic intermediates (e.g., using magnesium or lithium reagents), a variety of electrophiles can be introduced.[7][19]

For instance, iodo-magnesium exchange of 7-chloro-4-iodoquinoline (B1588978) with i-PrMgCl·LiCl selectively generates an organomagnesium species at the C4 position. This intermediate can then be reacted with various electrophiles, such as aldehydes, to introduce new functional groups.[7]

Table 2: Yields for the Synthesis of Aryl(7-chloroquinolin-4-yl)methanol Derivatives via Iodo-Magnesium Exchange [19]

| Aldehyde Electrophile | Product | Yield (%) |

| Benzaldehyde | (7-Chloroquinolin-4-yl)(phenyl)methanol | 86 |

| 4-Methoxybenzaldehyde | (7-Chloroquinolin-4-yl)(4-methoxyphenyl)methanol | 90 |

| 4-(Trifluoromethyl)benzaldehyde | (7-Chloroquinolin-4-yl)(4-(trifluoromethyl)phenyl)methanol | 75 |

| 2-Naphthaldehyde | (7-Chloroquinolin-4-yl)(naphthalen-2-yl)methanol | 89 |

Spectroscopic Data

The structural characterization of this compound is confirmed by standard spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Spectral data available, specific shifts depend on solvent. | |

| ¹³C NMR | Spectral data available from multiple sources. | |

| Mass Spec. | Molecular Weight: 163.60 g/mol |

Conclusion

This compound remains a cornerstone of synthetic and medicinal chemistry. Its synthesis is well-established through both classical and modern, more efficient methods. The reactivity of the this compound scaffold is dominated by the highly facile nucleophilic aromatic substitution at the C4 position, a feature that has been extensively exploited in the development of pharmaceuticals. While electrophilic substitution is less common, its regioselectivity is predictable based on the electronic properties of the fused ring system. The continued exploration of metal-catalyzed cross-coupling reactions further expands the synthetic utility of this versatile intermediate, ensuring its relevance in the ongoing quest for novel therapeutic agents. This guide provides the fundamental knowledge, protocols, and data to effectively utilize this compound in research and drug development endeavors.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. researchgate.net [researchgate.net]

- 6. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. gcwgandhinagar.com [gcwgandhinagar.com]

- 12. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 13. scielo.br [scielo.br]

- 14. m.youtube.com [m.youtube.com]

- 15. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 17. tutorsglobe.com [tutorsglobe.com]

- 18. Friedel-Crafts Acylation [organic-chemistry.org]

- 19. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloroquinoline is a heterocyclic aromatic organic compound with the molecular formula C₉H₆ClN. It serves as a crucial building block in the synthesis of a wide array of functionalized molecules, most notably in the field of medicinal chemistry. The this compound scaffold is the core structure of several important antimalarial drugs, including chloroquine, hydroxychloroquine, and amodiaquine. Its physicochemical properties are fundamental to its reactivity, bioavailability, and overall suitability as a synthetic precursor in drug discovery and development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow for the characterization of such small molecules.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These parameters are critical for predicting the behavior of the molecule in various chemical and biological systems.

| General Properties | |

| Molecular Formula | C₉H₆ClN |

| Molecular Weight | 163.60 g/mol [1][2] |

| Appearance | Light yellow or tan solid[3] |

| Density | 1.3 ± 0.1 g/cm³[3] |

| Thermal Properties | |

| Melting Point | 31.5 °C[4] |

| Boiling Point | 268 °C (lit.)[4] |

| Solubility and Partitioning | |

| pKa | 3.36 ± 0.14 (Predicted)[4] |

| logP | 2.9[1][3] |

| Solubility | Slightly soluble in water; Soluble in acetone (B3395972) and chloroform.[4][5] |

Spectral Properties

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

UV-Vis Spectroscopy

The ultraviolet-visible spectrum of this compound in ethanol (B145695) exhibits a maximum absorption wavelength (λmax) at 319 nm.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic peaks corresponding to its functional groups. Key vibrational modes include C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the quinoline (B57606) core, and the C-Cl stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound by providing information about the chemical environment of each proton and carbon atom.

Mass Spectrometry

Mass spectrometry of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides further structural information.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Melting Point Determination (Capillary Method)

Principle: The melting point is determined by heating a small sample in a capillary tube and observing the temperature range over which the substance transitions from a solid to a liquid.[6] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[6]

Procedure:

-

A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[6]

Boiling Point Determination (Distillation Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For the purification and identification of volatile liquids, distillation is a common method.[7]

Procedure:

-

A sample of this compound is placed in a distillation flask.

-

The flask is heated, and the temperature of the vapor is monitored with a thermometer placed at the level of the side-arm leading to the condenser.

-

The temperature at which the vapor temperature remains constant during distillation is recorded as the boiling point.[7]

pKa Determination (Potentiometric Titration)

Principle: The acid dissociation constant (pKa) is determined by titrating a solution of the compound with a standard acid or base and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.[8]

Procedure:

-

A standard solution of this compound is prepared in a suitable solvent system (e.g., water-ethanol mixture).

-

A calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted, and the pKa is determined from the inflection point of the curve.[8][9]

logP Determination (Shake-Flask Method)

Principle: The partition coefficient (logP) is a measure of the lipophilicity of a compound. It is determined by measuring the equilibrium distribution of the compound between two immiscible phases, typically n-octanol and water.[10][11][12]

Procedure:

-

A known amount of this compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

-

The mixture is shaken vigorously to ensure thorough mixing and allowed to stand for a period to reach equilibrium and for the two phases to separate completely.[10][12][13]

-

The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[10]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.[11]

Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a small molecule like this compound.

Caption: A generalized workflow for the synthesis, purification, and comprehensive physicochemical characterization of a small molecule.

References

- 1. asianpubs.org [asianpubs.org]

- 2. This compound | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]

- 4. A physico-chemical investigation of fluorine-enriched quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chemijournal.com [chemijournal.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Spectroscopic Analysis of 7-Chloroquinoline Derivatives: A Technical Guide

Introduction

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents, most notably the antimalarial drug chloroquine (B1663885).[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their purity and identity during the drug discovery process. Spectroscopic techniques are the cornerstone of this characterization, providing detailed insights into the molecular structure, connectivity, and electronic environment of these compounds. This guide offers an in-depth overview of the primary spectroscopic methods used for the analysis of this compound derivatives, complete with experimental protocols and tabulated data for researchers, scientists, and drug development professionals.

Core Spectroscopic Techniques

The structural elucidation of this compound derivatives relies on a combination of several key spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound derivatives in solution.[6] It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

-

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons and their electronic environments. The chemical shifts (δ) of the quinoline (B57606) ring protons are characteristic. For instance, the proton at the C3 position typically appears as a doublet around δ 6.5 ppm, while the proton at C6 often presents as a double doublet near δ 7.3 ppm.[3]

-

¹³C NMR Spectroscopy: Carbon NMR provides information about the different carbon environments in the molecule. The formation of certain derivatives can be confirmed by the appearance of specific signals, such as a carbinolic carbon in the range of 65-72 ppm for Morita-Baylis-Hillman adducts.[4]

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for the this compound Scaffold

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| H-2 | ~8.7 | d | ~152 |

| H-3 | ~7.4 | d | ~122 |

| H-4 | ~8.5 | d | ~149 |

| H-5 | ~8.1 | d | ~128 |

| H-6 | ~7.5 | dd | ~127 |

| C-7 | - | - | ~136 (C-Cl) |

| H-8 | ~7.9 | d | ~128 |

| C-4a | - | - | ~149 |

| C-8a | - | - | ~125 |

Note: Values are approximate and can vary significantly based on substitution and solvent.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound derivatives.[4] High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.[4][6] Fragmentation patterns observed in the mass spectrum can also offer valuable structural clues.

Table 2: Key Data from Mass Spectrometry Analysis

| Parameter | Description | Typical Observation for this compound Derivatives |

| Molecular Ion Peak ([M]⁺ or [M+H]⁺) | Corresponds to the molecular weight of the compound. | The most crucial peak for confirming molecular formula.[6] |

| Isotope Pattern | The presence of chlorine results in a characteristic M+2 peak with an intensity ratio of approximately 3:1 relative to the M peak. | Confirms the presence of one chlorine atom. |

| Fragmentation | Cleavage of the molecule into smaller, charged fragments. | Patterns depend on the specific substituents attached to the quinoline core. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5] For this compound derivatives, IR spectra can confirm the presence of the quinoline core and any appended functional groups.

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| C=N (in quinoline ring) | Stretching | 1620 - 1580 |

| C=C (aromatic) | Stretching | 1580 - 1450 |

| C-Cl | Stretching | 850 - 750 |

| O-H (if present, e.g., alcohol) | Stretching (broad) | 3500 - 3200 |

| N-H (if present, e.g., amine/amide) | Stretching | 3500 - 3300 |

| C=O (if present, e.g., amide/ketone) | Stretching | 1750 - 1650 |

| S=O (if present, e.g., sulfonyl) | Stretching | ~1370 |

Reference for S=O stretch:[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV light, typically in the range of 200-400 nm.[7] The position and intensity of the absorption maxima (λmax) can be influenced by substituents on the ring and the solvent used. This technique is particularly useful for quantitative analysis and for monitoring reactions.[8]

Table 4: Typical UV-Vis Absorption Maxima for Quinoline Derivatives

| Solvent | Typical λmax Range (nm) |

| Ethanol | 220-250, 300-350 |

| Water | 220-250, 300-350 |

Note: The exact λmax values are highly dependent on the specific derivative's structure and conjugation.[7]

Experimental Protocols & Workflows

Accurate and reproducible spectroscopic data begins with meticulous sample preparation and standardized instrument operation.

General Experimental Workflow

The analysis of a newly synthesized this compound derivative typically follows a structured workflow to ensure comprehensive characterization.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6] Ensure the sample is fully dissolved.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[9]

-

Data Acquisition: Typical experiments include standard ¹H, ¹³C{¹H}, DEPT, COSY, HSQC, and HMBC to establish full connectivity.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to tetramethylsilane (B1202638) (TMS) or the residual solvent peak.[1]

Protocol 2: Mass Spectrometry (HRMS-ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol (B129727) or acetonitrile.[6] The solution may be further diluted to the ng/mL or pg/mL range depending on instrument sensitivity.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.[1][10]

-

Data Acquisition: Infuse the sample solution directly or via an LC system into the mass spectrometer. Acquire data in positive ion mode to observe the [M+H]⁺ ion.

-

Data Analysis: Determine the exact mass of the molecular ion and use software to calculate the most probable elemental composition. Compare the measured isotopic distribution pattern with the theoretical pattern for the proposed formula to confirm the presence of chlorine.[10]

Protocol 3: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid, purified derivative directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is typically needed. For a KBr pellet, mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent disk.[6]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[5]

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum, typically by averaging 16-32 scans over a range of 4000-400 cm⁻¹.[7]

-

Data Analysis: Process the spectrum to identify the wavenumbers (cm⁻¹) of major absorption bands and assign them to the corresponding functional group vibrations.

Protocol 4: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, water).[7] Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Fill a quartz cuvette with the solvent to record a baseline. Then, record the spectrum of the sample solution over a range of approximately 200-600 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If performing quantitative analysis, create a calibration curve from standards of known concentration.[8]

Logical Relationships: Synthesis and Analysis

The spectroscopic analysis is intrinsically linked to the synthesis of the target compounds. A common synthetic route to functionalize the this compound core is through nucleophilic aromatic substitution (SNAE) at the C4 position, which is more reactive than the C7 position.[11][12] The diagram below illustrates a representative synthesis, which is the starting point for any subsequent analytical characterization.

This synthetic step produces the novel derivatives that are then subjected to the rigorous spectroscopic workflow detailed above to confirm their successful formation and purity.

References

- 1. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]

- 2. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

The 7-Chloroquinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-chloroquinoline scaffold is a privileged heterocyclic motif that has established itself as a cornerstone in medicinal chemistry and drug discovery.[1] Its rigid, planar structure serves as a versatile framework for the development of therapeutic agents targeting a wide array of human diseases.[1] The historical success of the antimalarial drug chloroquine (B1663885), which features this core, spurred extensive research into the therapeutic potential of its derivatives.[1] This exploration has revealed a remarkable pharmacological diversity, with this compound-based compounds demonstrating potent anticancer, anti-inflammatory, antiviral, antibacterial, and neuroprotective properties.[2][3]

The chlorine atom at the 7-position and the amenability of the 4-position to substitution are critical features that modulate the biological activity of these compounds.[4] This guide provides a comprehensive technical overview of the this compound scaffold, encompassing its synthesis, multifaceted mechanisms of action, structure-activity relationships, and key experimental protocols for its evaluation.

Synthetic Methodologies

The functionalization of the this compound core, particularly at the C4 position, is a key strategy in the development of novel derivatives. The heightened reactivity of the C4 position towards nucleophilic aromatic substitution (SNAr) is a well-established principle guiding the synthesis of these compounds.[5]

General Synthesis of 4-Amino-7-Chloroquinoline Derivatives

A prevalent and robust method for synthesizing 4-amino-7-chloroquinoline derivatives involves the nucleophilic aromatic substitution reaction between 4,7-dichloroquinoline (B193633) and a desired amine.[6] This reaction can be effectively carried out using conventional heating or accelerated via microwave irradiation.

Therapeutic Applications and Mechanisms of Action

The broad therapeutic potential of the this compound scaffold stems from its ability to interact with multiple biological targets, leading to diverse mechanisms of action.

Antimalarial Activity: Inhibition of Heme Detoxification

The most well-documented mechanism of action for this compound-based antimalarials, such as chloroquine, is the disruption of the parasite's heme detoxification pathway within its acidic food vacuole.[7][8] During its intraerythrocytic stage, the Plasmodium falciparum parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX).[8] To protect itself, the parasite polymerizes this toxic heme into an insoluble, non-toxic crystal called hemozoin.[8][9]

This compound derivatives accumulate in the acidic food vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization.[2] This leads to the buildup of toxic free heme, which disrupts membrane function and ultimately leads to parasite lysis and death.[10]

Caption: Inhibition of hemozoin formation by this compound derivatives.

Anticancer Activity

This compound derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[11][12] Their anticancer effects are often multifactorial, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[13]

Several this compound derivatives function as kinase inhibitors, targeting pathways that are frequently dysregulated in cancer.[14] A notable target is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein whose signaling cascade plays a crucial role in cell proliferation, survival, and differentiation.[1][15] Overexpression or mutation of EGFR is common in many solid tumors.[16] this compound-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and downstream signaling through pathways such as the RAS-RAF-MAPK and PI3K-Akt cascades.[3][17]

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Neuroprotective Activity: Modulation of NR4A2

Recent studies have highlighted the potential of 4-amino-7-chloroquinoline derivatives as neuroprotective agents, particularly for Parkinson's disease (PD).[18] This activity is linked to their ability to function as agonists for the nuclear receptor NR4A2 (also known as Nurr1).[18] NR4A2 is a critical transcription factor for the development, maintenance, and survival of midbrain dopaminergic neurons, the progressive loss of which is a hallmark of PD.[18][19] By activating NR4A2, these compounds can promote the expression of genes essential for dopaminergic neuron function and protect against neuroinflammation, offering a promising therapeutic strategy.[18][20]

Caption: Neuroprotective mechanism of 4-amino-7-chloroquinoline derivatives via NR4A2 activation.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives have been demonstrated in various preclinical models.[21][22][23] A key mechanism involves the suppression of pro-inflammatory mediators. For instance, certain derivatives can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are upregulated during inflammation and are responsible for the production of nitric oxide and prostaglandins, respectively.[21][22]

Quantitative Data Summary

The biological activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values against various targets. The following tables summarize representative data from the literature.

Table 1: Anticancer Activity of this compound Derivatives

| Compound Class/ID | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| This compound-hydrazone derivatives | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 (µg/cm³) | [11] |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (5d) | HuT78 (Lymphoma) | 0.4 | [23] |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (5d) | THP1 (Leukemia) | 0.6 | [23] |

| Morita-Baylis-Hillman Adduct (ortho-nitro) | HL-60 (Leukemia) | 4.60 | |

| This compound-isatin conjugate | W2 strain P. falciparum | 0.22 | [24] |

| Paulownin triazole-chloroquinoline derivative | Chikungunya Virus (CHIKV) | 9.05 | [25] |

Note: Direct conversion of µg/cm³ to µM requires the molecular weight of each specific compound and is not provided in the source. Values are presented as reported to maintain data integrity.

Table 2: Antimalarial and Antiviral Activity of this compound Derivatives

| Compound Class/ID | Target Organism/Virus | IC₅₀ / EC₅₀ (µM) | Reference |

| This compound-isatin conjugate | W2 strain P. falciparum | 0.22 | [24] |

| Paulownin triazole-chloroquinoline derivative | Chikungunya Virus (CHIKV) | 9.05 | [25] |

| Chloroquine | Human Coronavirus (HCoV-OC43) | 0.12 - 12 | [20] |

| Hydroxychloroquine | Human Coronavirus (HCoV-OC43) | 0.12 - 12 | [20] |

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the evaluation and comparison of novel compounds. This section provides detailed methodologies for key assays.

Protocol 1: Synthesis of 4-Amino-7-Chloroquinolines (Conventional Heating)

This protocol describes a general procedure for the nucleophilic aromatic substitution of 4,7-dichloroquinoline with an amine.[3][8]

Materials:

-

4,7-dichloroquinoline

-

Desired primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine)

-

Ethanol (B145695) or other suitable solvent

-

Dichloromethane (DCM)

-

5% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) in the chosen solvent.

-

Add the desired amine (1.2 to 2.0 eq).

-

Heat the reaction mixture to reflux (e.g., 120-130°C) and maintain for 6-8 hours with continuous stirring.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, filter the solid and wash with cold ethanol and diethyl ether.

-

If the product does not precipitate, remove the solvent under reduced pressure. Dissolve the residue in DCM.

-

Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel or recrystallization as needed.

Caption: General workflow for the synthesis of 4-amino-7-chloroquinoline derivatives.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[26][27]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: In Vitro Antimalarial Susceptibility Assay (SYBR Green I)

This high-throughput fluorescence-based assay measures the accumulation of parasite DNA as an indicator of growth.[28]

Materials:

-

P. falciparum strains (drug-sensitive and resistant)

-

Human erythrocytes (O+)

-

Complete malaria culture medium (e.g., RPMI-1640 supplemented with Albumax II, L-glutamine, hypoxanthine)

-

96-well microtiter plates (pre-dosed with serially diluted test compounds)

-

Lysis buffer (containing saponin, Tris-HCl, EDTA)

-

SYBR Green I dye solution

Procedure:

-

Parasite Culture: Maintain asynchronous or synchronous (ring-stage) P. falciparum cultures in human erythrocytes at a desired parasitemia and 2% hematocrit.

-

Assay Setup: Add 200 µL of the parasite culture to each well of the pre-dosed 96-well plate. Include drug-free controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: After incubation, freeze the plates at -80°C to lyse the erythrocytes. Thaw the plates and add 100 µL of lysis buffer containing SYBR Green I dye to each well.

-

Incubation: Incubate the plates in the dark at room temperature for 1-2 hours.

-

Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

-

Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Plot the fluorescence intensity against the drug concentration and calculate the IC₅₀ value using a non-linear regression model.

Protocol 4: Western Blot Analysis of iNOS and COX-2 Expression

This protocol allows for the quantification of iNOS and COX-2 protein levels in cells treated with this compound derivatives.[4][22][29]

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Test compounds

-

RIPA buffer with protease inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells and allow them to adhere. Pre-treat cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS and COX-2 expression.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the supernatant containing total protein after centrifugation.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL reagent and an imaging system.

-

Densitometric Analysis: Quantify the band intensities using image analysis software and normalize the iNOS and COX-2 signals to the β-actin signal.

Conclusion

The this compound scaffold continues to be an exceptionally fruitful starting point for the design and development of novel therapeutic agents. Its synthetic accessibility and the diverse pharmacological activities of its derivatives underscore its importance in medicinal chemistry. The mechanisms of action, ranging from the inhibition of parasitic detoxification pathways to the modulation of key human signaling cascades in cancer and neurodegenerative diseases, highlight the remarkable versatility of this chemical core. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of the this compound scaffold in the ongoing quest for new and more effective medicines.

References

- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 2. On the molecular mechanism of chloroquine's antimalarial action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3.7. Western Blot Quantification of COX-2 and iNOS Expression [bio-protocol.org]

- 5. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of malarial haem detoxification inhibition by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. researchgate.net [researchgate.net]

- 17. ClinPGx [clinpgx.org]

- 18. mdpi.com [mdpi.com]

- 19. Mutations in NR4A2 associated with familial Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What are NR4A2 agonists and how do they work? [synapse.patsnap.com]

- 21. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 23. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Frontiers | Nr4a2 Transcription Factor in Hippocampal Synaptic Plasticity, Memory and Cognitive Dysfunction: A Perspective Review [frontiersin.org]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

- 29. benchchem.com [benchchem.com]

The Diverse Biological Landscape of 7-Chloroquinoline Compounds: A Technical Overview

An in-depth technical guide on the biological activities of 7-chloroquinoline compounds for researchers, scientists, and drug development professionals.

The this compound scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its significance is rooted in the success of chloroquine (B1663885), a cornerstone in antimalarial therapy.[1] However, the biological repertoire of this compound derivatives extends far beyond their initial application, encompassing a wide array of activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline (B57606) ring allows for extensive chemical modifications, enabling the generation of large compound libraries for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.[1][4] This guide provides a comprehensive technical examination of the multifaceted biological activities of this compound compounds, detailing their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Anticancer Activity

This compound derivatives have emerged as a promising class of compounds in oncology, demonstrating a wide array of mechanisms to combat cancer cell proliferation and survival.[2][5] Their efficacy stems from diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical cellular signaling pathways.[5][6][7]

Mechanism of Action

The anticancer effects of this compound compounds are often multifactorial. A primary mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.[5][6][7] Studies have shown that certain derivatives can cause an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle.[6][7]

Furthermore, these compounds can modulate key signaling pathways essential for cancer cell survival and growth. One of the proposed molecular targets is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[5][6] Inhibition of this pathway disrupts downstream cascades crucial for cell proliferation and survival.[6]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic potential of various this compound derivatives has been quantified against a panel of human cancer cell lines. The activity is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀).

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| This compound Hydrazones | SF-295 (CNS Cancer) | Submicromolar GI₅₀ | [2] |

| This compound Hydrazones | Wide panel of 9 tumor types | Submicromolar GI₅₀ | [2] |

| 1,2,3-Triazole Hybrids (Cpd 3) | MCF-7 (Breast) | 22.84 | [8] |

| 1,2,3-Triazole Hybrids (Cpd 9) | MCF-7 (Breast) | 19.33 | [8] |

| 1,2,3-Triazole Hybrids (Cpd 3) | HCT-116 (Colon) | 23.39 | [8] |

| 1,2,3-Triazole Hybrids (Cpd 9) | HCT-116 (Colon) | 21.41 | [8] |

| 1,2,3-Triazole Hybrids (Cpd 9) | HeLa (Cervical) | 21.41 | [8] |

| MBHA Hybrids (Cpd 14) | MCF-7 (Breast) | 4.60 | [9] |

| Benzimidazole Hybrids (5d, 8d, 12d) | Leukemia & Lymphoma cells | 0.4 - 8 | [10] |

| 4-Thioalkylquinoline Sulfinyl/Sulfonyl | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [4] |

| 4-Carbinol quinolines | A549 (Lung), HCT116 (Colon) | < 22 | [11] |

| 7-chloro-4-quinolinylhydrazones | SF-295, HCT-8, HL-60 | 0.314 - 4.65 (µg/cm³) | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[12][13]

Caption: Standard workflow for the MTT cytotoxicity assay.

-

Cell Seeding : Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[13]

-

Compound Treatment : The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.[13]

-

Incubation : The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[13]

-

MTT Addition : MTT solution is added to each well. Live cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.[13]

-

Solubilization : After a few hours, a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.[13]

-

Data Acquisition : The absorbance is measured using a microplate reader at a wavelength of 570 nm.[13]

-

Analysis : The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.[13]

Antimalarial Activity

The historical success of chloroquine has cemented the this compound nucleus as a critical pharmacophore for antimalarial drug design.[1][14] Research continues to focus on developing new derivatives to combat the widespread resistance of Plasmodium parasites to existing drugs.[14][15]

Mechanism of Action

The primary mechanism of action for many 4-aminoquinoline (B48711) antimalarials, including chloroquine and its derivatives, is the inhibition of hemozoin biocrystallization.[14] Inside the parasite's digestive vacuole, hemoglobin from the host red blood cell is broken down, releasing toxic free heme.[16] The parasite detoxifies this heme by polymerizing it into an inert crystalline structure called hemozoin (the "malaria pigment"). This compound compounds are thought to accumulate in the acidic digestive vacuole and cap the growing hemozoin crystal, preventing further polymerization.[15][16] The buildup of toxic free heme leads to oxidative stress and parasite death.[16]

Quantitative Data: In Vitro Antimalarial Activity

The efficacy of this compound derivatives is commonly tested against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.

| Compound Class/Derivative | P. falciparum Strain | IC₅₀ (µM) | Reference |

| 1,2,3-Triazole Hybrids (2, 3, 4, 6, 8, 9) | Not Specified | < 50 | [8][17] |

| 1,2,3-Triazole Hybrids (Range) | Not Specified | 11.92 - 79.71 | [8] |

| CQPA-26 | NF54 | 1.29 | |

| CQPPM-9 | NF54 | 1.42 | [15] |

| Quinine (Standard) | NF54 | 0.18 | [15] |

| Isatin Conjugate (Most Potent) | W2 (CQR) | 0.22 | |

| 4-aminoquinoline thiourea (B124793) derivative (5h) | 3D7 (CQS) | Promising | [18] |

| 4-aminoquinoline thiourea derivative (5h) | Dd2 (CQR) | Promising | [18] |

Experimental Protocol: pLDH Antimalarial Assay

The parasite lactate (B86563) dehydrogenase (pLDH) assay is a widely used method to determine the antimalarial activity of compounds in vitro.[15]

-

Parasite Culture : P. falciparum is cultured in human red blood cells under standard conditions.

-

Drug Exposure : Asynchronous or synchronized parasite cultures are exposed to serial dilutions of the test compounds in 96-well plates for a set period (e.g., 48 hours).

-

Cell Lysis : After incubation, the plates are frozen and thawed to lyse the red blood cells and release the parasite lactate dehydrogenase (pLDH).

-

Enzymatic Reaction : A reaction mixture containing a substrate (e.g., lactate) and a tetrazolium dye is added. The pLDH enzyme catalyzes a reaction that leads to the reduction of the dye, causing a color change.

-

Data Acquisition : The absorbance is read using a spectrophotometer. The intensity of the color is proportional to the amount of viable parasites.

-

Analysis : The IC₅₀ value is calculated by comparing the absorbance in drug-treated wells to untreated controls.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens, highlighting their potential as broad-spectrum antimicrobial agents.[8][19][20]

Spectrum of Activity

Studies have shown that these compounds are active against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli.[3][8][19][21] Antifungal activity has also been reported, particularly against Candida albicans and Aspergillus fumigatus.[8][20] Structure-activity relationship studies indicate that bulky aromatic substituents often enhance antibacterial activity compared to smaller aliphatic groups.[19]

Quantitative Data: Antimicrobial Activity

Antimicrobial efficacy is measured by the minimum inhibitory concentration (MIC) or the diameter of the zone of inhibition in a disc diffusion assay.

| Compound Class/Derivative | Organism | Measurement | Result | Reference |

| 1,2,3-Triazole Hybrids | B. subtilis, S. aureus, E. coli | Zone of Inhibition | 12.5 - 23.8 mm | [8][17] |

| 4-aminoquinoline-thiazinanones | Various Gram (+) & (-) | Zone of Inhibition | Active, but less than ofloxacin | [19] |

| Vinyl Benzylidene Anilines (5a) | Antifungal | MIC | 94.2 µg/mL | [20] |

| Vinyl Benzylidene Anilines (5f) | Antifungal | MIC | 98.8 µg/mL | [20] |

| Vinyl Benzylidene Anilines (5j) | C. albicans (Biofilm) | IC₅₀ | 51.2 µM | [20] |

| 2,7-dichloro-3-carboxamide (6) | E. coli | Zone of Inhibition | 11.00 mm | [3][21] |

| 7-chloro-2-ethoxy-3-carbaldehyde (8) | E. coli | Zone of Inhibition | 12.00 mm | [3][21] |

| Benzylamine Hybrid (SA12) | Gram (+) isolates | MIC | 64 - 256 µg/mL | [22] |

Experimental Protocol: Disc Diffusion Method

The disc diffusion method is a standard, qualitative technique to screen for antibacterial activity.[19]

-

Inoculum Preparation : A standardized suspension of the test bacterium is prepared.

-

Plate Inoculation : A sterile cotton swab is dipped into the inoculum and spread evenly across the surface of an agar (B569324) plate (e.g., Mueller-Hinton agar).

-

Disc Application : Sterile paper discs are impregnated with a known concentration of the this compound compound.

-

Incubation : The discs are placed on the agar surface, and the plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Measurement : If the compound is active, a clear circular area, known as the zone of inhibition, will appear around the disc. The diameter of this zone is measured in millimeters. The size of the zone corresponds to the sensitivity of the microorganism to the compound.

Anti-inflammatory and Antiviral Activities

Beyond their roles in fighting cancer and microbes, this compound derivatives have also been investigated for their anti-inflammatory and antiviral properties.[23][24]

Anti-inflammatory Effects

Certain this compound-piperazine derivatives have shown potent anti-inflammatory activity.[23] The mechanism involves the suppression of key inflammatory mediators. For instance, compound 5, a 1-(4-(this compound-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, was found to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α in macrophage models.[23] In vivo studies using the carrageenan-induced paw edema model in mice confirmed these effects.[23] Selenium-containing derivatives have also demonstrated significant antinociceptive and anti-inflammatory actions.[25][26]

Antiviral Potential

The well-known antimalarial chloroquine and its analogue hydroxychloroquine (B89500) have been shown to possess broad-spectrum anti-coronavirus activity in vitro, including against SARS-CoV-1 and SARS-CoV-2.[27] Their mechanism is believed to involve interference with viral entry at a post-attachment stage and inhibition of the autophagy pathway, which some viruses exploit for replication.[27] Other derivatives have shown promise against different viruses. A paulownin (B29309) triazole-chloroquinoline derivative was found to be a potent and selective candidate against the chikungunya virus (CHIKV), with an EC₅₀ of 9.05 µM, by significantly reducing viral replication.[24][28] Additionally, some 4-aminoquinoline derivatives have been evaluated for activity against the influenza A virus (IAV).[18]

Conclusion

The this compound core represents a remarkably versatile and enduring scaffold in drug discovery. While its legacy is built on antimalarial therapy, the extensive research summarized here demonstrates its profound potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammation. The ability to readily modify the core structure allows for fine-tuning of biological activity and exploration of new mechanisms of action. For drug development professionals, the this compound platform offers a robust starting point for creating novel agents that can address significant unmet medical needs, from drug-resistant cancers to emerging viral threats. Continued exploration of this chemical space, guided by detailed mechanistic studies and quantitative SAR, is poised to yield the next generation of quinoline-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. scielo.br [scielo.br]

- 10. mdpi.com [mdpi.com]

- 11. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]

- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 13. benchchem.com [benchchem.com]

- 14. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mesamalaria.org [mesamalaria.org]

- 16. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities | MDPI [mdpi.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Challenges Based on Antiplasmodial and Antiviral Activities of 7-Chloro-4-aminoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sphinxsai.com [sphinxsai.com]

- 20. Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Exploring the Potential of New 7‐Chloroquinoline‐benzylamine Hybrids as Antimicrobials: Synthesis, Biological Activity and MD Simulation Studies | Semantic Scholar [semanticscholar.org]

- 23. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 24. academic.oup.com [academic.oup.com]

- 25. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 4-Phenylselenyl-7-chloroquinoline, a new quinoline derivative containing selenium, has potential antinociceptive and anti-inflammatory actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. malariaworld.org [malariaworld.org]

- 28. Paulownin Triazole-Chloroquinoline Derivative: A Promising Antiviral Candidate Against Chikungunya Virus. – Open Source Pharma Foundation [magazine.ospfound.org]

The Core Mechanism of 7-Chloroquinoline Antimalarials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-chloroquinoline class of antimalarial drugs, with chloroquine (B1663885) (CQ) and hydroxychloroquine (B89500) (HCQ) as its most prominent members, has been a cornerstone of malaria chemotherapy for decades. Their efficacy, particularly against the blood stages of Plasmodium falciparum, is rooted in a unique mechanism of action that exploits the parasite's own metabolic processes. This technical guide provides an in-depth exploration of this mechanism, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows to support ongoing research and drug development efforts in the fight against malaria.

The primary mode of action of 7-chloroquinolines centers on the disruption of heme detoxification within the parasite's digestive vacuole. As the parasite ingests and digests host hemoglobin, it releases large quantities of toxic free heme (ferriprotoporphyrin IX, FPPIX). To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. 7-chloroquinolines accumulate to high concentrations in the acidic environment of the digestive vacuole and interfere with this polymerization process. The resulting buildup of free heme is highly toxic to the parasite, leading to membrane damage and cell death.[1][2][3]

Quantitative Analysis of Antimalarial Activity

The in vitro efficacy of this compound derivatives is a critical determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the drug concentration required to inhibit parasite growth by 50%. The following tables summarize the IC50 values for several this compound compounds against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

| Drug | P. falciparum Strain | IC50 (nM) | Reference |

| Chloroquine | 3D7 (CQS) | 46 ± 4 | [2] |

| K1 (CQR) | > 10000 | [2] | |

| W2 (CQR) | 131 | [4] | |

| TM90-C2B (CQR) | 162 | [4] | |

| Hydroxychloroquine | CQS Strains | - | [1] |

| CQR Strains | - | [1] | |

| Amodiaquine | CQS Strains | - | [1] |

| CQR Strains | - | [1] | |

| Piperaquine | CQS Strains | - | [1] |

| CQR Strains | - | [1] | |

| CEQ | 3D7 (CQS) | 102 ± 10 | [2] |

| K1 (CQR) | 105 ± 12 | [2] | |

| PCQ | 3D7 (CQS) | 405 ± 32 | [2] |

| K1 (CQR) | 398 ± 25 | [2] | |

| DAQ | 3D7 (CQS) | 48 ± 5 | [2] |

| K1 (CQR) | 125 ± 15 | [2] |

Table 1: In Vitro Activity of this compound Analogs Against P. falciparum Strains.

| Compound | P. falciparum Strain | IC50 (µM) | Reference |

| 2 | - | 35.29 | [5] |

| 3 | - | 25.37 | [5] |

| 4 | - | 42.61 | [5] |

| 5 | - | 79.71 | [5] |

| 6 | - | 49.68 | [5] |

| 8 | - | 38.71 | [5] |

| 9 | - | 11.92 | [5] |

Table 2: In Vitro Antimalarial Activity of Synthesized this compound Derivatives. [5]

| Compound | Inhibition of β-hematin formation (IC50) | Reference |

| Chloroquine | Lower than DAQ | [2] |

| DAQ | - | [2] |

| CEQ | 1.6-fold higher than CQ | [2] |

| PCQ | 4-fold higher than CQ | [2] |

| GIQ | Least potent | [2] |

Table 3: Inhibition of β-hematin Formation by CQ-analogs.

Core Signaling and Action Pathways

The mechanism of action of this compound antimalarials can be visualized as a multi-step process involving drug accumulation, interaction with heme, and subsequent parasite death.

References

- 1. benchchem.com [benchchem.com]

- 2. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. media.malariaworld.org [media.malariaworld.org]

- 4. Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

7-chloroquinoline derivatives for anticancer research.

An In-depth Technical Guide to 7-Chloroquinoline Derivatives in Anticancer Research

Introduction

The this compound scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned as the core structure of the widely-used antimalarial drug, chloroquine (B1663885).[1][2] Beyond its antiparasitic properties, this structural backbone has garnered significant attention in oncology for its multifaceted anticancer activities.[3][4] Researchers have leveraged the this compound core, modifying it through various synthetic strategies to create a diverse library of derivatives with enhanced potency and novel mechanisms of action against numerous cancer types.[1][5] These compounds often exhibit pleiotropic effects, targeting several key pathways involved in tumor progression, survival, and resistance.[6][7]

This technical guide provides a comprehensive overview of this compound derivatives for anticancer research, consolidating data on their mechanisms of action, structure-activity relationships, and antiproliferative efficacy. It includes detailed experimental protocols for key assays and visualizes complex biological pathways and workflows to serve as a valuable resource for researchers, scientists, and drug development professionals.

Mechanisms of Anticancer Activity

This compound derivatives exert their anticancer effects through a variety of mechanisms, often simultaneously, making them potent agents against heterogeneous tumor populations. The primary modes of action include the inhibition of autophagy, induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways.

Autophagy Inhibition

One of the most extensively studied mechanisms is the inhibition of autophagy, a cellular degradation and recycling process that cancer cells can exploit to survive stress conditions induced by chemotherapy or hypoxia.[7][8] Chloroquine (CQ) and its derivatives are lysosomotropic agents; as weak bases, they freely cross cellular membranes and accumulate in the acidic environment of lysosomes.[3][9] This accumulation raises the lysosomal pH, inactivating the acid hydrolases necessary for the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents.[8][10] The result is a blockage of the autophagic flux, leading to the accumulation of non-functional autophagosomes and ultimately, cellular stress and death.[11][12] This mechanism not only has direct cytotoxic effects but can also sensitize cancer cells to conventional chemotherapeutic agents.[2][13]

Apoptosis Induction

Numerous this compound derivatives are potent inducers of apoptosis, or programmed cell death.[14] This can be triggered through multiple pathways that are often independent of their effect on autophagy.[9] Mechanisms include the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase cascade.[9][15] Some derivatives have been shown to induce apoptosis in a p53-independent manner, making them potentially effective against tumors with mutated or deficient p53, a common feature in cancer.[15] Furthermore, these compounds can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins to favor cell death.[13][16]

Cell Cycle Arrest

The antiproliferative activity of these compounds is also attributed to their ability to arrest the cell cycle, preventing cancer cells from dividing.[17] Depending on the specific derivative and cell type, arrest can occur at various phases. For instance, studies have shown accumulation of cells in the G0/G1 or G2/M phases following treatment.[18] This disruption of the normal cell cycle progression inhibits tumor growth and provides a window for other therapeutic interventions.

Modulation of Key Signaling Pathways

This compound derivatives can interfere with critical signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.[1]

-

PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Some derivatives have been shown to inhibit this pathway, which is a central regulator of cell growth, metabolism, and autophagy.[6][18]

-

VEGFR-2 Inhibition: The quinoline (B57606) scaffold is a component of several approved tyrosine kinase inhibitors.[1][15] Certain derivatives can inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, thereby cutting off the tumor's blood supply.[15]

-

Other Targets: Research has also implicated other targets, such as the inhibition of FMS-like tyrosine kinase 3 (FLT3) and Bcr-Abl kinase by certain quinoline-based drugs.[19]

Effects on the Tumor Microenvironment

Beyond direct effects on cancer cells, some derivatives can modulate the tumor microenvironment. This includes the normalization of tumor vasculature, which can decrease hypoxia and improve drug delivery.[3] Additionally, they can reset tumor-associated macrophages from a pro-tumor M2 phenotype to a tumor-killing M1 phenotype, enhancing the anti-tumor immune response.[3][20]

Data Presentation: In Vitro Cytotoxicity

The antiproliferative activity of various classes of this compound derivatives has been quantified against a wide range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) values, providing a comparative look at their potency.

Table 1: Cytotoxicity of this compound-1,2,3-triazoyl Carboxamide Derivatives

| Compound | Cancer Cell Line | Cell Type | IC₅₀ / GI₅₀ (µM) | Exposure Time (h) | Reference |

|---|---|---|---|---|---|

| QTCA-1 | MDA-MB-231 | Triple Negative Breast | 19.91 | 72 | [18] |

| QTCA-1 | 5637 | Bladder Carcinoma | - (Major Cytotoxic Effects) | - | [16] |

| QTCA-4 | 5637 | Bladder Carcinoma | - (Major Cytotoxic Effects) | - | [16] |

| Compound 3 | MCF-7 | Breast Adenocarcinoma | 6.50 | - | [21] |

| Compound 3 | HCT-116 | Colon Carcinoma | 23.39 | - | [21] |

| Compound 9 | MCF-7 | Breast Adenocarcinoma | 6.84 | - | [21] |

| Compound 9 | HCT-116 | Colon Carcinoma | 21.41 | - |[21] |

Table 2: Cytotoxicity of this compound Hydrazone Derivatives

| Compound | Cancer Cell Line | Cell Type | GI₅₀ (µM) | Reference |

|---|---|---|---|---|

| Hydrazone 16 | SR | Leukemia | ~0.12 | [22] |

| Hydrazone 23 | Various | 9 Tumor Types | Submicromolar | [22][23] |

| Compound I | SF-295 | CNS Cancer | 0.688 µg/cm³ | [22] |